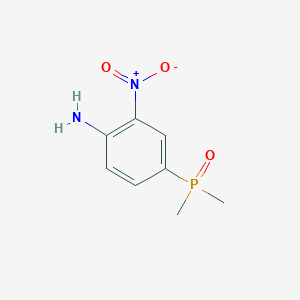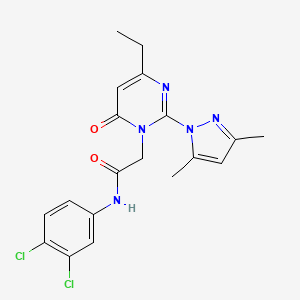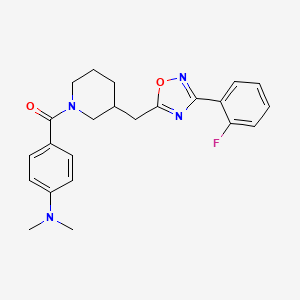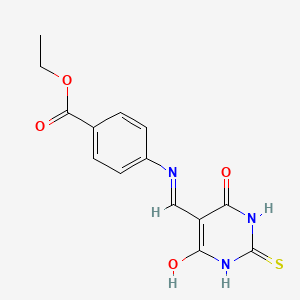
4-Dimethylphosphoryl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylphosphoryl-2-nitroaniline is a chemical compound with the molecular formula C8H11N2O3P . It has a molecular weight of 214.16 and is typically found in powder form . The IUPAC name for this compound is (4-amino-3-nitrophenyl)dimethylphosphine oxide .
Molecular Structure Analysis
The InChI code for 4-Dimethylphosphoryl-2-nitroaniline is 1S/C8H11N2O3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,9H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Dimethylphosphoryl-2-nitroaniline is a powder that is stored at room temperature . Nitro compounds, like this one, are known to have high dipole moments, falling between 3.5 D and 4.0 D, depending on the nature of the compound .Applications De Recherche Scientifique
Environmental Contaminant Degradation
Nitroaromatic compounds like 4-Dimethylphosphoryl-2-nitroaniline are prevalent in environmental pollutants due to their use in pesticides, pharmaceuticals, and explosives. Research by Kadoya et al. (2018) on the anaerobic coupling reactions of nitroaromatics illustrates the complex pathways through which these compounds can degrade or transform in the environment, potentially leading to the formation of more toxic compounds or their incorporation into soil organic matter (Kadoya et al., 2018).
Biotechnological Applications
4-Dimethylphosphoryl-2-nitroaniline has implications in biotechnology, particularly in the study of protein phosphorylation. Lemke et al. (2007) demonstrated the use of a photocaged amino acid, related to nitroaniline derivatives, for noninvasive photoactivation of protein phosphorylation in living cells. This approach allows for the precise control of cellular processes, opening new avenues for research in molecular biology and genetics (Lemke et al., 2007).
Organic Synthesis and Electrochemistry
The electrochemical properties of nitroaromatic compounds are central to various synthetic applications. For instance, the study by He et al. (2005) on the cathodic dimerization of 4-nitrobenzylbromide, a process related to the chemical behavior of 4-Dimethylphosphoryl-2-nitroaniline, showcases the potential for electrolyte-free organic synthesis in micro-gap flow cells, highlighting efficient methods for producing dimeric compounds (He et al., 2005).
Optical and Electronic Materials
The piezoelectric and optical properties of organic nitroaniline derivatives are of significant interest for the development of new materials. Baptista et al. (2022) explored the use of N,N-Dimethyl-4-nitroaniline nano crystals in poly-L-lactic acid electrospun fibers, demonstrating their high piezoelectric output and potential applications in energy harvesting and solid-state blue emitters. This research indicates the versatility of nitroaniline derivatives in creating advanced materials for electronic and optical applications (Baptista et al., 2022).
Chemical Analysis and Environmental Monitoring
The nitration reactions of aromatic compounds, such as those involving derivatives of nitroaniline, are crucial for chemical analyses and environmental monitoring. Englmaier's (1983) work on the nitration of 2,4-dimethylphenol for nitrate analysis exemplifies the application of nitroaromatic chemistry in developing sensitive and precise analytical methods for detecting environmental pollutants (Englmaier, 1983).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs affected include the blood and hematopoietic system .
Orientations Futures
While specific future directions for 4-Dimethylphosphoryl-2-nitroaniline are not mentioned in the available resources, the study of nitroanilines in general has attracted interest due to their potential applications and environmental impacts . Future research could focus on exploring more efficient and environmentally friendly methods for the reduction of nitroanilines .
Propriétés
IUPAC Name |
4-dimethylphosphoryl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHHDSTRVJNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylphosphoryl-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B2980041.png)

![(3R,7As)-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2980046.png)
![2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2980048.png)


![2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980051.png)


![1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2980056.png)
